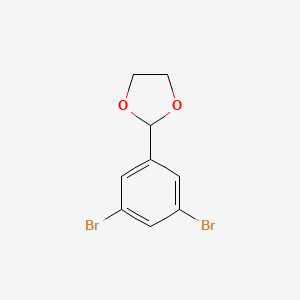
2-(3,5-Dibromophenyl)-1,3-dioxolane
Cat. No. B3154207
Key on ui cas rn:
773094-77-2
M. Wt: 307.97 g/mol
InChI Key: OBXZDDQGPKSYIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09085606B2
Procedure details


A mixture of 3,5-dibromobenzaldehyde (5.37 g, 20.37 mmol), ethylene glycol (3.40 mL, 61.10 mmol) and p-toluenesulfonic acid monohydrate (78 mg, 0.41 mmol) in anhydrous toluene (30 mL) was heated at reflux under Dean-Stark conditions for 5 h. The reaction mixture was cooled to room temperature and diluted with ethyl acetate (25 mL). The ethyl acetate layer was washed with a saturated NaHCO3 solution (25 mL). The organic layer was removed and washed with water (1×25 mL) and dried with anhydrous MgSO4, filtered and evaporated in vacuo to give a colorless viscous liquid (6.27 g). GC-MS (Cl/methane) analysis of the liquid shows the desired product's mass: m/z 306 (79Br,79BrM+), m/z 308 (79Br,81BrM+), and m/z 310 (81Br,81BrM+); Calcd for C9H8Br2O2: 307.96. 1H NMR (400 MHz, CDl3): δ 3.97-4.10 (M, 4H, 2×—CH2—O—), 5.74 (s, 1H, O—CH-0), 7.53 (d, J=1.80 Hz, 2H), 7.63 (appt, J=1.80 Hz, 1H). 1H NMR spectrum of the liquid was consistent with the suggested structure of the product.





Name
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([Br:10])[CH:9]=1)[CH:5]=[O:6].[CH2:11](O)[CH2:12][OH:13]>C1(C)C=CC=CC=1.C(OCC)(=O)C.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>[Br:1][C:2]1[CH:3]=[C:4]([CH:5]2[O:13][CH2:12][CH2:11][O:6]2)[CH:7]=[C:8]([Br:10])[CH:9]=1 |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.37 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C=O)C=C(C1)Br
|
|
Name
|
|
|
Quantity
|
3.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CO)O
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
78 mg
|
|
Type
|
catalyst
|
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Step Two
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux under Dean-Stark conditions for 5 h
|
|
Duration
|
5 h
|
WASH
|
Type
|
WASH
|
|
Details
|
The ethyl acetate layer was washed with a saturated NaHCO3 solution (25 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was removed
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (1×25 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with anhydrous MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C(C=C(C1)Br)C1OCCO1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.27 g | |
| YIELD: CALCULATEDPERCENTYIELD | 99.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
